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molecular formula C11H13NO B8623180 1-(1-Methyl-1H-indol-4-yl)-ethanol

1-(1-Methyl-1H-indol-4-yl)-ethanol

Cat. No. B8623180
M. Wt: 175.23 g/mol
InChI Key: BMBXRSOMVWQNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196102B2

Procedure details

The title compound was prepared by the same procedure for 1-quinolin-4-yl-ethanone from 1-(1-Methyl-1H-indol-4-yl)-ethanol (3.0 g, 17 mmol), manganese oxide (8.69 g, 100 mmol, Aldrich) and dichloromethane (50 mL). The crude title compound was obtained in form as yellow oil in 98% yield (2.9 g, 16.7 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C(C(=O)C)=CC=1.[CH3:14][N:15]1[C:23]2[C:18](=[C:19]([CH:24]([OH:26])[CH3:25])[CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1>[O-2].[Mn+2].ClCCl>[CH3:14][N:15]1[C:23]2[C:18](=[C:19]([C:24](=[O:26])[CH3:25])[CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C(C)=O
Name
Quantity
3 g
Type
reactant
Smiles
CN1C=CC2=C(C=CC=C12)C(C)O
Name
Quantity
8.69 g
Type
catalyst
Smiles
[O-2].[Mn+2]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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